1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Catalog No.
S13365528
CAS No.
M.F
C12H14F3N3O
M. Wt
273.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]pipera...

Product Name

1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

IUPAC Name

1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone

Molecular Formula

C12H14F3N3O

Molecular Weight

273.25 g/mol

InChI

InChI=1S/C12H14F3N3O/c1-9(19)17-4-6-18(7-5-17)11-3-2-10(8-16-11)12(13,14)15/h2-3,8H,4-7H2,1H3

InChI Key

KIJSDNVYUXPIFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F

1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound characterized by its unique structure that combines a piperazine ring with an acetyl group and a trifluoromethyl-substituted pyridine moiety. The compound's molecular formula is C12H12F3N3OC_{12}H_{12}F_{3}N_{3}O and it has a molecular weight of approximately 273.24 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the trifluoromethyl group, which can enhance the lipophilicity and metabolic stability of pharmaceuticals.

The chemical reactivity of 1-acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be attributed to the functional groups present in its structure. The acetyl group can undergo hydrolysis to form the corresponding piperazine and acetic acid. Additionally, the trifluoromethyl group can participate in nucleophilic substitution reactions, making this compound versatile for further chemical modifications.

The synthesis of 1-acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves several key steps:

  • Formation of the Piperazine Ring: The initial step may involve the reaction of appropriate amines with carbonyl compounds to form piperazines.
  • Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution or by using trifluoromethylating reagents such as trifluoromethyl iodide.
  • Acetylation: The final step involves acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride.

1-Acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents.
  • Agricultural Chemistry: Compounds with similar structures have been explored for herbicidal properties.
  • Material Science: The fluorinated components may enhance material properties such as stability and resistance.

Interaction studies involving 1-acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine would focus on its binding interactions with biological targets, such as enzymes or receptors. These studies are crucial for understanding its pharmacokinetic properties and therapeutic potential. Techniques such as molecular docking simulations and in vitro assays could be employed to explore these interactions.

Several compounds share structural similarities with 1-acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, including:

Compound NameMolecular FormulaKey Features
1-(5-Trifluoromethyl)piperazineC6H7F3NC_6H_7F_3NLacks acetyl group; used in medicinal chemistry
4-AcetylpiperidineC7H13NC_7H_{13}NSimilar piperidine structure; lacks trifluoromethyl group
5-(Trifluoromethyl)pyridineC6H4F3NC_6H_4F_3NPyridine base; no piperazine linkage

Uniqueness: The combination of both an acetyl group and a trifluoromethyl-substituted pyridine in a piperazine framework makes 1-acetyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine particularly unique among these compounds, potentially enhancing its pharmacological profile compared to others that lack one or more of these features.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Exact Mass

273.10889656 g/mol

Monoisotopic Mass

273.10889656 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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